molecular formula C13H16O3 B12822140 methyl 4-(tetrahydro-2H-pyran-4-yl)benzoate

methyl 4-(tetrahydro-2H-pyran-4-yl)benzoate

Cat. No.: B12822140
M. Wt: 220.26 g/mol
InChI Key: VDHLBFGJYZCOKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(tetrahydro-2H-pyran-4-yl)benzoate is an organic compound that features a benzoate ester linked to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(tetrahydro-2H-pyran-4-yl)benzoate typically involves the esterification of 4-(tetrahydro-2H-pyran-4-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of automated systems and optimized reaction parameters can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(tetrahydro-2H-pyran-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(tetrahydro-2H-pyran-4-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(tetrahydro-2H-pyran-4-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(tetrahydro-2H-pyran-4-yl)benzoate is unique due to its combination of a tetrahydropyran ring and a benzoate ester, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 4-(oxan-4-yl)benzoate

InChI

InChI=1S/C13H16O3/c1-15-13(14)12-4-2-10(3-5-12)11-6-8-16-9-7-11/h2-5,11H,6-9H2,1H3

InChI Key

VDHLBFGJYZCOKH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.